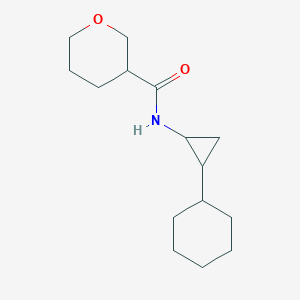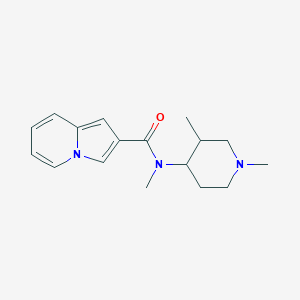
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide, also known as CP-544326, is a synthetic compound that has gained significant attention in the field of pharmaceuticals due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the pathogenesis of these diseases, making it a potential drug candidate.
Wirkmechanismus
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme or protein. For example, it has been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to modulate the activity of certain neurotransmitters in the brain, making it a potential treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide has several advantages for lab experiments, including its high yield and purity, making it suitable for further research and development. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide, including further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy as a potential treatment for various diseases. Additionally, research could focus on developing novel derivatives of this compound with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective drug candidate.
Synthesemethoden
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide can be synthesized through a series of chemical reactions involving the condensation of 2,5-dihydropyrrole with 4-bromo-3-nitrobenzoic acid, followed by reduction and amidation reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-2,4-5,8-11,15H,3,6-7,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKPOKMUOBFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=CC=C(C=C2)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)


